4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
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Overview
Description
4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is a chemical compound with the molecular formula C₉H₁₀O₃S and a molecular weight of 198.24 g/mol . This compound is characterized by its benzothiopyran structure, which includes a sulfur atom in the heterocyclic ring, and a hydroxyl group attached to the fourth carbon atom .
Mechanism of Action
- Electrophilic Substitution : Due to its aromatic nature, 4-hydroxy-3,4-dihydro-2H-1λ6-benzothiopyran-1,1-dione readily undergoes electrophilic substitution reactions .
- Antiviral Activity : Some indole derivatives (to which this compound belongs) exhibit antiviral properties . Investigating its effects on viral replication pathways could be relevant.
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-mercaptophenol with an appropriate aldehyde or ketone in the presence of an acid catalyst . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products
Oxidation: Formation of 4-oxo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione.
Reduction: Formation of 3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione.
Substitution: Formation of 4-halo-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione.
Scientific Research Applications
4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-3,4-dihydro-1(2H)-naphthalenone: Similar structure but lacks the sulfur atom in the ring.
4-hydroxythiochromane 1,1-dioxide: Similar structure but with different substituents.
Uniqueness
4-hydroxy-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione is unique due to the presence of both a hydroxyl group and a sulfur atom in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
2765-44-8 |
---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
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